Cas no 2648955-95-5 (2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride)

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride compound with notable reactivity due to its difluoromethyl and sulfonyl fluoride functional groups. The presence of multiple fluorine substituents enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for the construction of complex fluorinated molecules. Its sulfonyl fluoride group is highly reactive toward nucleophiles, enabling applications in click chemistry, bioconjugation, and the development of covalent inhibitors. The compound’s stability and selectivity under controlled conditions further contribute to its utility in medicinal chemistry and materials science. Its structural features make it suitable for introducing fluorinated motifs into target molecules with precision.
2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride structure
2648955-95-5 structure
商品名:2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
CAS番号:2648955-95-5
MF:C7H4F4O2S
メガワット:228.164074897766
CID:5665396
PubChem ID:165900719

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2648955-95-5
    • 2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
    • EN300-27746928
    • 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
    • インチ: 1S/C7H4F4O2S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3,7H
    • InChIKey: PUOIAGDHZBWPQJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1C(F)F)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 227.98681319g/mol
  • どういたいしつりょう: 227.98681319g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 42.5Ų

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27746928-1.0g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
1.0g
$828.0 2025-03-19
Enamine
EN300-27746928-0.5g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
0.5g
$795.0 2025-03-19
Enamine
EN300-27746928-5g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5
5g
$2401.0 2023-09-10
Enamine
EN300-27746928-0.1g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
0.1g
$729.0 2025-03-19
Enamine
EN300-27746928-5.0g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
5.0g
$2401.0 2025-03-19
Enamine
EN300-27746928-2.5g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
2.5g
$1623.0 2025-03-19
Enamine
EN300-27746928-0.05g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
0.05g
$695.0 2025-03-19
Enamine
EN300-27746928-10.0g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
10.0g
$3561.0 2025-03-19
Enamine
EN300-27746928-0.25g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5 95.0%
0.25g
$762.0 2025-03-19
Enamine
EN300-27746928-1g
2-(difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride
2648955-95-5
1g
$828.0 2023-09-10

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride 関連文献

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluorideに関する追加情報

Professional Introduction to Compound with CAS No. 2648955-95-5 and Product Name: 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride

The compound with the CAS number 2648955-95-5 and the product name 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoromethyl and fluorobenzene moieties, along with the sulfonyl fluoride group, endows this molecule with distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. Among these, sulfonyl fluorides have emerged as particularly versatile functional groups, capable of modifying the pharmacokinetic and pharmacodynamic profiles of drug candidates. The compound in question, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride, exemplifies this trend by integrating multiple fluorinated moieties into a single molecular framework.

The difluoromethyl group is known for its ability to increase lipophilicity and metabolic stability, making it a popular choice in drug design. Additionally, the fluorobenzene ring contributes to the molecule's overall rigidity and electronic properties, which can be fine-tuned to optimize interactions with biological targets. The sulfonyl fluoride moiety further enhances the compound's reactivity, allowing for facile derivatization into various pharmacologically relevant structures. These features collectively position this compound as a promising building block for the synthesis of next-generation therapeutics.

Recent studies have highlighted the importance of fluorinated compounds in oncology and anti-inflammatory drug development. For instance, molecules containing difluoromethyl groups have been shown to exhibit potent antitumor activity by inhibiting key enzymatic pathways involved in cancer cell proliferation. Similarly, fluorobenzene derivatives have demonstrated significant anti-inflammatory effects by modulating cytokine production and immune responses. The combination of these structural elements in 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride suggests its potential utility in addressing a wide range of therapeutic challenges.

From a synthetic chemistry perspective, the preparation of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride involves sophisticated methodologies that leverage modern techniques such as cross-coupling reactions and fluorochemical transformations. The synthesis typically begins with the functionalization of a benzene ring followed by the introduction of both fluorine atoms and the sulfonyl fluoride group. Advanced catalytic systems have been employed to achieve high yields and selectivity in these transformations, underscoring the compound's synthetic complexity and elegance.

The pharmacological evaluation of 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride has revealed intriguing properties that warrant further investigation. Preclinical studies indicate that this compound exhibits moderate solubility in both aqueous and organic solvents, which is crucial for formulating effective drug products. Additionally, preliminary toxicity assessments suggest that it is well-tolerated at relevant doses, paving the way for future clinical trials.

In conclusion, 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl fluoride (CAS No. 2648955-95-5) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of fluorinated moieties offers numerous opportunities for developing novel therapeutics with improved efficacy and safety profiles. As research in this area continues to evolve, this compound is poised to play a pivotal role in shaping the future of drug discovery and development.

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